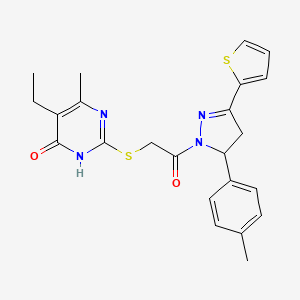

![molecular formula C23H25N5O5 B2474099 2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-mesitylacetamide CAS No. 1052613-53-2](/img/structure/B2474099.png)

2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-mesitylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-mesitylacetamide” belongs to the class of 1,2,3-triazoles. Triazoles are five-membered heterocyclic compounds containing two carbon and three nitrogen atoms. Despite not being naturally occurring, triazoles have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science . The compound’s structure includes a triazole ring, which is a central structural component in various drug classes.

Synthesis Analysis

The synthesis of 1,2,3-triazoles has been extensively studied. One common method is the copper-catalyzed 1,3-dipolar Huisgen cycloaddition of azides to alkynes (CuAAC reaction), also known as “click chemistry.” This reaction allows for the formation of triazole structures using a reliable, regioselective, and high-yielding process . Additionally, transition-metal-free strategies have been developed for constructing 5-amino-1,2,3-triazoles using carbodiimides and diazo compounds under mild conditions .

Molecular Structure Analysis

The molecular formula of the compound is C10H12O3. It contains a 1,2,3-triazole moiety, which consists of two carbon and three nitrogen atoms. The triazole nucleus is present as a central structural component in various drug classes, including antifungal, antidepressant, antiepileptic, and antihypertensive drugs .

Chemical Reactions Analysis

The compound’s chemical reactivity depends on its functional groups and the presence of the triazole ring. For example, triazole derivatives have shown inhibitory activity against enzymes and receptors, making them versatile in biological systems . Additionally, the introduction of substituents at specific positions in the triazole ring can enhance antimicrobial and antifungal activity .

Aplicaciones Científicas De Investigación

Heterocyclic Chemistry and Synthesis

- Heterocyclic derivatives, including tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives, have been synthesized through palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes under specific conditions. This method demonstrates the versatility of catalytic systems in generating complex heterocyclic frameworks (Bacchi et al., 2005).

Catalysis

- Rhenium tricarbonyl complexes, coordinated by asymmetric diimine ligands integrating pyridine and oxazoline rings, were synthesized and evaluated for their CO2 reduction capabilities. These complexes highlight the potential for using novel ligand architectures in catalysis to enhance reactivity towards environmentally relevant processes (Nganga et al., 2017).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as those containing the btp [2,6-bis (1,2,3-triazol-4-yl)pyridine] motif, have been studied for various purposes, such as generating d and f metal coordination complexes and supramolecular self-assemblies .

Mode of Action

It is known that the linear 4′ azido group of similar compounds may be essential for target binding and that its chemical manipulation could largely compromise antiviral potency .

Biochemical Pathways

Compounds with similar structures have been used in the formation of dendritic and polymeric networks , suggesting that they may interact with multiple biochemical pathways.

Pharmacokinetics

The photovoltaic potential of triazolium derivatives of similar compounds and their interactions with anions have been discussed , suggesting that these compounds may have unique pharmacokinetic properties.

Result of Action

Similar compounds have been shown to exhibit photoluminescence efficiency with quantum yield up to 069, proving to be excellent candidates for applications linked to aggregation-induced emission (AIE) .

Action Environment

Similar compounds have shown unusually strong dependence on dissolved oxygen , suggesting that environmental factors such as oxygen levels may influence their action.

Direcciones Futuras

Future research could explore the synthesis of novel triazole derivatives with specific biological activities. Additionally, investigating their potential as drug candidates, exploring their interactions with biological targets, and optimizing their properties for various applications would be valuable .

Propiedades

IUPAC Name |

2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O5/c1-12-8-13(2)19(14(3)9-12)24-18(29)11-27-21-20(25-26-27)22(30)28(23(21)31)15-6-7-16(32-4)17(10-15)33-5/h6-10,20-21H,11H2,1-5H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLRLJOYQLCQUEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)OC)OC)N=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-6-fluorobenzaldehyde O-{[(5-chloro-1-methyl-1H-pyrazol-4-yl)amino]carbonyl}oxime](/img/structure/B2474016.png)

![2-((4-Fluorophenyl)thio)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)ethanone](/img/structure/B2474017.png)

![(Z)-ethyl 2-(2-((cyclohexanecarbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2474022.png)

![6-(4-bromobenzyl)-1-(tert-butyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2474023.png)

![4-[(2-methylbenzyl)oxy]-1H-indole-2-carboxylic acid](/img/structure/B2474027.png)

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2474028.png)

![2-(4-chlorophenoxy)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2474032.png)

![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2474034.png)

![N-[2-[(5E)-5-[(4-Chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2474036.png)

![[3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2474039.png)